Structural Elucidation of Dapagliflozin Monoacetyl Impurity: A Comprehensive Analytical Guide
Structural Elucidation of Dapagliflozin Monoacetyl Impurity: A Comprehensive Analytical Guide
Executive Summary
The identification and control of pharmaceutical impurities are critical to ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). In the synthesis of Dapagliflozin—a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes—partially deprotected intermediates often persist as process-related impurities. This whitepaper provides an in-depth technical roadmap for the isolation and structural elucidation of the Dapagliflozin Monoacetyl Impurity (CAS No. 1632287-34-3), chemically defined as ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate[1].
By detailing the causality behind chromatographic behavior, mass shifts, and nuclear magnetic resonance (NMR) deshielding effects, this guide establishes a self-validating analytical system for rigorous impurity profiling[2].
The Origin of Acetyl Impurities in Dapagliflozin Synthesis
During the commercial production of Dapagliflozin, the glucose moiety is frequently protected using acetyl groups to stabilize the pyranose ring during the Friedel-Crafts arylation steps (e.g., utilizing intermediates like Dapagliflozin tetraacetate)[3]. The final synthetic stage requires global deprotection via alkaline hydrolysis.
The Causality of Formation: If this deacetylation reaction does not proceed to absolute completion, partially acetylated species remain in the matrix[2]. The primary hydroxyl group at the C6 position (the hydroxymethyl group of the pyranose ring) is highly reactive and prone to acyl migration, making the 6-O-acetyl derivative the most prominent and persistent monoacetyl impurity requiring stringent regulatory monitoring[1].
Analytical Strategy and Workflow
To definitively characterize this impurity, a multi-tiered orthogonal analytical approach is required. The workflow transitions from chromatographic detection to high-resolution mass spectrometry (HRMS) for compositional analysis, culminating in multidimensional NMR spectroscopy for precise regiochemical assignment[4].
Fig 1: Analytical workflow for isolating and elucidating the dapagliflozin monoacetyl impurity.
Experimental Protocols: Isolation and Characterization
RP-HPLC Impurity Profiling
Causality of Method Design: Dapagliflozin is highly polar due to its multiple hydroxyl groups. The addition of an acetyl group at C6 masks a hydrogen-bond donor and increases the molecule's lipophilicity. Consequently, in a reversed-phase system, the monoacetyl impurity will exhibit stronger hydrophobic interactions with the C18 stationary phase, causing it to elute later than the parent API.
Step-by-Step Protocol:
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Column: C18 (150 mm × 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
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Mobile Phase B: LC-MS grade Acetonitrile.
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Gradient: Linear gradient from 20% B to 80% B over 30 minutes.
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Detection: UV at 225 nm.
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Result: The monoacetyl impurity typically elutes at a relative retention time (RRT) of ~1.2 to 1.3 compared to the Dapagliflozin main peak.
Preparative Isolation
To obtain sufficient material for NMR, the analytical method is scaled up.
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System: Preparative HPLC equipped with a fraction collector.
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Column: Preparative C18 (250 mm × 21.2 mm, 5 µm).
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Execution: Inject concentrated crude API solution. Collect fractions corresponding to the target RRT.
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Recovery: Pool the fractions and lyophilize to obtain the impurity as a white to off-white solid with >98% purity.
LC-HRMS Analysis
Causality of Mass Shift: High-Resolution Mass Spectrometry (HRMS) provides the exact monoisotopic mass, confirming the elemental composition. The mass difference of exactly +42.01 Da corresponds to the addition of a ketene equivalent ( C2H2O ), confirming an acetylation event rather than another modification[4].
Protocol:
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Analysis: Inject 1 µL of the isolated compound (10 µg/mL in Methanol) into the LC-HRMS system.
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Observation: Monitor for the ammonium adduct [M+NH4]+ .
NMR Spectroscopy Protocol
Protocol:
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Solvent Preparation: Dissolve ~10 mg of the lyophilized impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing Tetramethylsilane (TMS) as an internal reference[5].
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Acquisition: Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra using a 400 MHz or 500 MHz NMR spectrometer at 298 K[6].
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Processing: Apply appropriate window functions, Fourier transform, and phase/baseline correction.
Structural Elucidation Data: Decoding the Regiochemistry
This analytical framework operates as a self-validating system : HRMS identifies what the modification is (an acetyl group), while 1D and 2D NMR identify where it is located, leaving no room for structural ambiguity.
Mass Spectrometry Interpretation
Dapagliflozin possesses a chemical formula of C21H25ClO6 . The isolated impurity exhibits a mass shift consistent with C23H27ClO7 .
Table 1: Comparative LC-HRMS Data (Positive Ion Mode) | Compound | Formula | Theoretical m/z [M+NH4]+ | Observed m/z [M+NH4]+ | Mass Shift ( Δ ) | | :--- | :--- | :--- | :--- | :--- | | Dapagliflozin | C21H25ClO6 | 426.1678 | 426.1681 | N/A | | Monoacetyl Impurity | C23H27ClO7 | 468.1784 | 468.1789 | +42.0108 Da |
NMR Regiochemical Assignment
While MS confirms the presence of an acetyl group, it cannot determine which of the hydroxyls (C3, C4, or C6 of the pyranose ring) is acetylated.
Causality of Chemical Shifts: The introduction of an ester carbonyl group creates a strong anisotropic deshielding effect. The protons attached to the carbon bearing the ester will shift significantly downfield (higher ppm) compared to the unesterified parent molecule[6].
In the 1 H NMR spectrum of the monoacetyl impurity, the methylene protons at the C6 position shift from ~3.45/3.68 ppm in Dapagliflozin to ~4.12/4.35 ppm. Furthermore, a new sharp singlet integrates to 3 protons at ~2.02 ppm, confirming the acetyl methyl group[6]. Heteronuclear Multiple Bond Correlation (HMBC) provides the final proof: a cross-peak is observed between the downfield C6 protons and the ester carbonyl carbon at ~170.5 ppm, unambiguously placing the acetyl group at the primary alcohol position.
Table 2: Key NMR Chemical Shifts (DMSO- d6 , 400 MHz) | Structural Feature | Dapagliflozin 1 H (ppm) | Monoacetyl Impurity 1 H (ppm) | Dapagliflozin 13 C (ppm) | Monoacetyl Impurity 13 C (ppm) | | :--- | :--- | :--- | :--- | :--- | | C6- H2 (Hydroxymethyl) | 3.45, 3.68 (m, 2H) | 4.12, 4.35 (m, 2H) | 61.5 | 63.8 | | Acetyl - CH3 | Absent | 2.02 (s, 3H) | Absent | 20.8 | | Acetyl -C=O | Absent | Absent | Absent | 170.5 |
(Note: Values are representative shifts demonstrating the anisotropic deshielding effect characteristic of this impurity class[6],[5].)
Conclusion and Regulatory Impact
The structural elucidation of the Dapagliflozin monoacetyl impurity highlights the necessity of combining HRMS with 2D NMR techniques. By understanding the causal relationship between synthetic deprotection steps and NMR deshielding effects, analytical scientists can confidently validate stability-indicating methods. Accurate characterization of CAS 1632287-34-3 ensures compliance with ICH Q3A guidelines, safeguarding the quality, safety, and efficacy of commercial Dapagliflozin formulations[1].
References
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Benchchem. "Dapagliflozin MonoAcetyl Impurity | 1632287-34-3". Benchchem Product Catalog. 2
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Veeprho. "Dapagliflozin Acetyl Impurity | CAS 1632287-34-3". Veeprho Impurity Standards.1
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SynZeal. "MonoAcetyl Dapagliflozin | 1632287-34-3". SynZeal Reference Standards. 3
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ResearchGate. "Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques". ResearchGate Publications. 4
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Benchchem. "Dapagliflozin MonoAcetyl Impurity | 1632287-34-3 (NMR Details)". Benchchem Technical Support. 6
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Benchchem. "A Comparative Guide to the Characterization of Dapagliflozin Propanediol Anhydrous Reference Standard". Benchchem Technical Support. 5
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